molecular formula C8H10Cl2N2 B1622859 (1-(3,4-Dichlorophenyl)ethyl)hydrazine CAS No. 55294-31-0

(1-(3,4-Dichlorophenyl)ethyl)hydrazine

Cat. No.: B1622859
CAS No.: 55294-31-0
M. Wt: 205.08 g/mol
InChI Key: ZHVMMRGELMHLJB-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorophenyl)ethyl)hydrazine is an organic compound with the molecular formula C8H10Cl2N2 It is a hydrazine derivative characterized by the presence of a 3,4-dichlorophenyl group attached to an ethyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dichlorophenyl)ethyl)hydrazine typically involves the reaction of 3,4-dichlorophenylacetonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: (1-(3,4-Dichlorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives with different substituents.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Substituted hydrazines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(1-(3,4-Dichlorophenyl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3,4-Dichlorophenyl)ethyl)hydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes and other proteins, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 3,4-Dichlorophenylhydrazine
  • 2,4-Dichlorophenylhydrazine
  • 4-Chlorophenylhydrazine

Comparison: (1-(3,4-Dichlorophenyl)ethyl)hydrazine is unique due to the presence of the ethyl group attached to the hydrazine moiety, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMMRGELMHLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970615
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55294-31-0
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55294-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-(3,4-Dichlorophenyl)ethyl)hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(3,4-Dichlorophenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(3,4-dichlorophenyl)ethyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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